See also: Horse Chestnut (part of).
escin Ia
CAS No.: 123748-68-5
Cat. No.: VC21341091
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123748-68-5 |
---|---|
Molecular Formula | C55H86O24 |
Molecular Weight | 1131.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
Standard InChI Key | AXNVHPCVMSNXNP-IVKVKCDBSA-N |
Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Chemical Structure and Properties
Escin Ia belongs to the class of pentacyclic triterpenic saponins with a complex molecular structure. Its chemical formula is C55H86O24 with a molecular weight of 1131.27 Da . The compound is characterized by a trisaccharide linked to the 3-OH residue, comprising glucose, xylose, and galactose. Additionally, the C21 and C22 domains are esterified with organic acids, primarily angelic, tiglinic, or acetic acid .
Chemical Identification
Parameter | Information |
---|---|
Chemical Formula | C55H86O24 |
Molecular Weight | 1131.27 Da |
CAS Number | 123748-68-5 |
Alternative Names | alpha-Escin, Aescin A |
Purity (in analytical grade) | ≥98% |
The molecular structure features a protoescigenin backbone with specific glycosylation and acylation patterns that distinguish it from other escin isomers . Escin Ia represents one of the main bioactive components in the mixture of triterpene saponins collectively referred to as escin or β-escin .
Physical and Chemical Characteristics
Escin Ia exists as a white amorphous powder in its purified form . It is relatively water-insoluble compared to its isomer kryptoescin, which contributes to its distinct pharmacological profile . The compound demonstrates stability under proper storage conditions when protected from air and light at refrigerated temperatures (2-8°C) .
Sources and Isolation
Natural Sources
Escin Ia is primarily obtained from the seeds of Aesculus hippocastanum (European horse chestnut) . It has also been identified in the seeds of Aesculus chinensis (Chinese horse chestnut), where it exists alongside other saponin constituents including escins Ib, IVc, IVd, IVe, IVf, and isoescins Ia and Ib .
Extraction and Purification
The isolation of escin Ia typically involves an ethanolic extraction of horse chestnut seeds followed by chromatographic separation techniques. Research by Chinese investigators documented a process utilizing a 90% ethanolic extract of Aesculus chinensis seeds, followed by preparative high-performance liquid chromatography (HPLC) to isolate purified escin Ia .
Matrix-assisted laser desorption ionization-time of flight-mass spectroscopy (MALDI-TOF-MS) analysis of the compound reveals quasimolecular ion peaks at m/z 1111 [M+Na]+ and 1127 [M+K]+, which confirms its molecular identity . Characterization typically employs a combination of spectroscopic techniques including 1H-NMR, 13C-NMR, and HPLC .
Pharmacokinetics
Escin Ia demonstrates complex pharmacokinetic behavior in vivo. Research examining its intravenous administration in rats has revealed significant dose-dependent characteristics .
Mechanisms of Action
Escin Ia exhibits multiple mechanisms of action that explain its diverse pharmacological effects. These mechanisms can be broadly categorized into anti-inflammatory, anti-edematous, and venotonic actions.
Anti-inflammatory Effects
Escin Ia demonstrates potent anti-inflammatory properties through several molecular pathways:
Regulation of Inflammatory Mediators
Escin Ia significantly downregulates the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . This cytokine suppression contributes to its anti-inflammatory efficacy in various inflammatory conditions .
Inhibition of Nuclear Factor-kappa B (NF-κB)
One of the central mechanisms underlying the anti-inflammatory effects of escin Ia is its ability to inhibit the activation of NF-κB, a critical transcription factor in inflammatory responses . This inhibition subsequently downregulates the expression of various inflammatory mediators .
Interaction with Glucocorticoid Receptor Signaling
Escin Ia exhibits glucocorticoid-like anti-inflammatory effects by upregulating the expression of glucocorticoid receptors (GR) . It promotes the combination of glucocorticoid and GR, facilitating the transfer of activated GR into the nucleus, which then inhibits NF-κB activation . This mechanism explains the synergistic effects observed when escin is combined with glucocorticoids .
Antioxidant Capacity Enhancement
Escin Ia increases the activities of antioxidant enzymes including superoxide dismutase (SOD) and glutathione peroxidase (GPx) while reducing malondialdehyde (MDA) levels . This antioxidant effect contributes to its anti-inflammatory properties by mitigating oxidative stress-induced tissue damage .
Anti-edematous Effects
Escin Ia's anti-edematous properties have been demonstrated in various preclinical models:
Vascular Permeability Regulation
Escin Ia inhibits increases in vascular permeability induced by various inflammatory stimuli . In experimental models, doses of 0.5-2 mg/kg for intravenous administration and 10-40 mg/kg for oral administration dose-dependently reduced capillary permeability .
Endothelial Barrier Protection
A key mechanism behind escin Ia's anti-edematous effect is its ability to prevent hypoxia-induced disruption to the normal expression and distribution of platelet endothelial cell-adhesion molecule-1 (PECAM-1) . PECAM-1 is critical for maintaining adherent junction integrity at inter-endothelial cell-adhesion sites, and its preservation by escin Ia helps maintain endothelial barrier function .
Cytoskeletal Stabilization
Escin Ia prevents hypoxia-induced reorganization of the endothelial cytoskeleton, thereby maintaining structural integrity of the vascular endothelium . This cytoskeletal stabilization contributes to reduced edema formation by preserving inter-endothelial junctions.
Venotonic Properties
Escin Ia demonstrates marked venotonic effects primarily observed in isolated vein preparations:
Increased Venous Tone
In human saphenous vein segments pretreated with norepinephrine, escin consistently induces an increase in venous tone that persists for up to one hour after the compound is removed . This effect is most pronounced at concentrations of 5-10 μg/mL .
Prostaglandin-Dependent Mechanism
The venotonic effect of escin Ia appears to be prostaglandin F2α (PGF2α)-dependent, as evidenced by the abolishment of its effects following incubation with indomethacin and other non-steroidal anti-inflammatory drugs . This suggests that escin Ia may stimulate the release of PGF2α, which mediates its contractile effects on venous tissue .
Pharmacological Effects
Anti-inflammatory Activity
Escin Ia exhibits robust anti-inflammatory effects across multiple experimental models. The following table summarizes key findings from various studies:
These studies demonstrate the broad anti-inflammatory efficacy of escin Ia across different inflammatory conditions and tissue types .
Anti-edematous Activity
The anti-edematous effects of escin Ia have been confirmed in various preclinical investigations:
-
Intravenous administration of escin at 0.2 and 2.5 mg/kg significantly reduced acute edema in rat paw models
-
Escin inhibited increases in vascular permeability induced by egg white injection
-
At doses of 0.5-2 mg/kg (IV) and 10-40 mg/kg (oral), escin dose-dependently reduced capillary permeability
-
Intravenous escin at 0.3 and 1.0 mg/kg showed dose-dependent antagonism of bradykinin-induced increases in capillary permeability
-
In a rat pleurisy model, IV escin at 0.35, 0.5, and 0.7 mg/kg reduced exudate in a dose-dependent manner
Venotonic Activity
Studies on isolated human saphenous vein segments have demonstrated that escin Ia enhances venous tone:
-
Escin stimulation of human saphenous vein segments pretreated with norepinephrine induced a sustained increase in venous tone
-
The venotonic effect was observed at concentrations of 5-10 μg/mL
-
Escin at concentrations of 1-100 mg/mL led to effective contraction of venous tissue from ankle and groin areas
-
The effect was maximal in early-stage chronic venous insufficiency, with less pronounced effects in more severely tortuous veins
Therapeutic Applications
Chronic Venous Insufficiency
The combined anti-edematous and venotonic properties of escin Ia make it particularly valuable in the treatment of chronic venous insufficiency (CVI) . Clinical studies have demonstrated efficacy in reducing symptoms including leg pain, heaviness, edema, and pruritus associated with CVI .
Traumatic Edema
Escin Ia has proven effective in the management of traumatic soft tissue swelling and edema . It is available in both oral formulations and as a transdermal gel (containing 1% or 2% escin and 5% diethylaminosalicylate) for localized application .
Pharmaceutical Formulations
Escin Ia is available in several pharmaceutical formulations:
Oral Preparations
Oral escin preparations (containing escin Ia as a principal component) are commonly formulated as dragées or tablets for systemic administration . These formulations are primarily used for chronic venous insufficiency and systemic anti-inflammatory effects .
Transdermal Preparations
A transdermal gel formulation containing 1% or 2% escin (with escin Ia as a key component) and 5% diethylaminosalicylate (DEAS) in an isopropylalcohol gel base is available for the treatment of localized edema, blunt lesions, hematoma, superficial thrombophlebitis, and vertebral painful syndrome . This topical application provides targeted therapy with minimal systemic absorption .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume